
(-)-Isoledene
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Overview
Description
(-)-Isoledene: is a naturally occurring sesquiterpene, a class of terpenes that consist of three isoprene units. It is found in various essential oils and has been studied for its potential biological activities. The compound is known for its distinctive aroma and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Isoledene typically involves the cyclization of farnesyl pyrophosphate (FPP) through enzyme-catalyzed reactions. The process can be carried out using specific sesquiterpene synthases that facilitate the formation of the characteristic bicyclic structure of this compound.
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as essential oils of certain plants. The extraction process involves steam distillation followed by purification steps like chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (-)-Isoledene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
- Synthetic Building Block : (-)-Isoledene serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and the development of new synthetic methodologies.
- Reaction Mechanisms : The compound is used in studies to understand reaction pathways due to its ability to undergo diverse chemical reactions such as oxidation and substitution.
Biology
- Antimicrobial Properties : Research indicates that this compound exhibits antibacterial activity against several strains of bacteria. It disrupts bacterial cell membranes and inhibits growth, making it a candidate for natural product chemistry .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models. Its mechanism involves inhibiting the production of pro-inflammatory cytokines.
Medicine
- Anticancer Potential : this compound has been investigated for its ability to induce apoptosis in cancer cells. Studies have shown that it elevates reactive oxygen species levels, activating caspases critical for programmed cell death. This effect has been particularly noted in colorectal cancer cell lines.
- Drug Development : Due to its structural complexity and bioactivity, this compound is being explored as a lead compound for developing new therapeutic agents targeting various diseases.
Industry
- Fragrance and Flavoring Agent : The pleasant aroma of this compound makes it valuable in the fragrance industry. It is also used as a flavoring agent in food products and as an additive in cosmetic formulations.
- Material Science : The compound's stable structure is utilized in developing advanced materials such as polymers and nanomaterials.
Summary of Key Findings
Activity Type | Mechanism/Effect | References |
---|---|---|
Anticancer | Induces apoptosis via reactive oxygen species activation | |
Antimicrobial | Exhibits antibacterial activity against various strains |
Case Studies
-
Colorectal Cancer Study
- Objective : Evaluate the apoptosis-inducing properties of sub-fractions rich in this compound from Mesua ferrea.
- Findings : Significant inhibition of cell proliferation was observed along with apoptotic morphological changes in colorectal cancer cell lines (HCT 116). The study highlighted the role of reactive oxygen species in mediating these effects.
-
Antimicrobial Efficacy
- Various studies have demonstrated the effectiveness of this compound against food-borne pathogens and other bacterial strains, suggesting potential applications in food safety and preservation.
Mechanism of Action
The mechanism of action of (-)-Isoledene involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis. In anti-inflammatory applications, this compound inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through interactions with specific enzymes and receptors.
Comparison with Similar Compounds
(-)-α-Bisabolol: Another sesquiterpene with anti-inflammatory and antimicrobial properties.
(-)-β-Caryophyllene: Known for its anti-inflammatory and analgesic effects.
(-)-Germacrene D: Exhibits antimicrobial and antioxidant activities.
Uniqueness: (-)-Isoledene stands out due to its distinctive bicyclic structure and its broad range of biological activities. Unlike some of its counterparts, this compound has shown potential in both antimicrobial and anti-cancer applications, making it a versatile compound for various scientific and industrial uses.
Biological Activity
(-)-Isoledene is a bicyclic monoterpene primarily derived from the oleo-gum resin of Mesua ferrea, commonly known as the nutmeg tree. This compound has garnered attention due to its significant biological activities, particularly in cancer research and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈
- Molecular Weight : Approximately 204.35 g/mol
- Structure : Characterized by a cyclopropane ring fused to a cyclohexene moiety, contributing to its unique biological properties.
1. Anticancer Properties
Research indicates that this compound exhibits potent anticancer effects, particularly through the induction of apoptosis in various cancer cell lines.
- Mechanism of Action :
- Reactive Oxygen Species (ROS) Generation : this compound elevates ROS levels, triggering apoptotic pathways.
- Caspase Activation : It activates caspases (caspase-3, -8, and -9), which are essential for programmed cell death.
- Case Study :
A study demonstrated that a sub-fraction rich in Isoledene (IR-SF) from M. ferrea induced apoptosis in human colorectal carcinoma cells (HCT116). The treatment resulted in:
2. Antimicrobial Activity
This compound also displays antimicrobial properties, making it a candidate for natural product chemistry and medicinal applications.
-
Mechanism :
The compound's ability to disrupt microbial cell membranes contributes to its effectiveness against various pathogens. -
Research Findings :
Studies have shown that essential oils containing Isoledene exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Comparative Biological Activity
Compound | Structure Type | Key Biological Activity | Unique Features |
---|---|---|---|
This compound | Bicyclic | Induces apoptosis | Found in Mesua ferrea |
Limonene | Monocyclic | Anti-inflammatory | Commonly used as a flavoring agent |
Pinene | Monocyclic | Anti-inflammatory | Commonly found in pine trees |
Caryophyllene | Sesquiterpene | Analgesic | Interacts with cannabinoid receptors |
Synthesis and Extraction
Several methods have been developed for the synthesis and extraction of this compound, both from natural sources and through synthetic chemistry. These methods facilitate the study of its biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H24 |
---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1aR,4R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,5,6,7,7b-octahydrocyclopropa[e]azulene |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9-10,12,14H,5-8H2,1-4H3/t9-,10?,12-,14-/m1/s1 |
InChI Key |
NUQDPKOFUKFKFD-WEKSXKLRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)C3=C1CCC3C |
Canonical SMILES |
CC1CCC2C(C2(C)C)C3=C1CCC3C |
Origin of Product |
United States |
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